molecular formula C18H28N6O4S2 B3017669 Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 898436-45-8

Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B3017669
CAS RN: 898436-45-8
M. Wt: 456.58
InChI Key: LGZJGVAKIJZMSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H28N6O4S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is part of a class of compounds explored for various synthetic and biological applications. Compounds with similar structures have been synthesized and evaluated for antimicrobial, anti-inflammatory, and anticancer activities. For instance, compounds containing the piperazine moiety have been synthesized through microwave-assisted synthesis and investigated for their antimicrobial activities against various microorganisms. Some of these compounds showed good to moderate activity, indicating their potential use in developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, novel piperazine derivatives have been synthesized and characterized, with some displaying excellent antibacterial and antifungal activities, further highlighting the therapeutic potential of such compounds (Rajkumar et al., 2014).

Antimicrobial and Antitubercular Screening

Research into the antimicrobial and antitubercular properties of compounds related to this compound has led to the identification of compounds with promising inhibitory activities against Mycobacterium tuberculosis, showcasing their potential in antitubercular therapy. These compounds were designed through molecular hybridization and evaluated for their ability to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with some showing significant inhibitory activities and low cytotoxicity in eukaryotic cells (Reddy et al., 2014).

Anticancer Activity

Additionally, the exploration of novel carbazole derivatives, including those with piperazine moieties, has demonstrated significant antibacterial, antifungal, and anticancer activities. These compounds were synthesized starting from carbazole and evaluated against various cancer cell lines, with some showing active effects on the Human Breast Cancer Cell Line MCF7, suggesting their potential as leads in anticancer drug development (Sharma et al., 2014).

properties

IUPAC Name

ethyl 4-[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O4S2/c1-2-28-18(27)24-10-8-23(9-11-24)14(25)12-29-17-22-21-16(30-17)20-15(26)19-13-6-4-3-5-7-13/h13H,2-12H2,1H3,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZJGVAKIJZMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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